D-Mannitol, 2,5-anhydro-, 1-(dihydrogen phosphate)

Glycogenolysis Phosphorylase inhibition Hepatic glucose output

Researchers dissecting hepatic glucose output face a persistent challenge: isolating glycogenolytic from gluconeogenic contributions without confounding substrate effects. 2,5-AM-1-P solves this as a non-metabolizable fructose-1-phosphate mimetic that arrests glycogenolysis while contributing zero gluconeogenic carbon, enabling clean mechanistic studies. • Inhibits glycogen phosphorylase a (Ki = 0.66-2.4 mM) and phosphoglucomutase (Ki = 2.8 mM). • Accumulates to 9.2 µmol/g in hepatocytes, faithfully recapitulating HFI metabolic crisis. • Supplied as barium salt hydrate, ≥95% purity; stored at -20°C, shipped on dry ice.

Molecular Formula C6H13BaO9P
Molecular Weight 397.46 g/mol
Cat. No. B12078122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Mannitol, 2,5-anhydro-, 1-(dihydrogen phosphate)
Molecular FormulaC6H13BaO9P
Molecular Weight397.46 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)COP(=O)([O-])[O-])O)O)O.O.[Ba+2]
InChIInChI=1S/C6H13O8P.Ba.H2O/c7-1-3-5(8)6(9)4(14-3)2-13-15(10,11)12;;/h3-9H,1-2H2,(H2,10,11,12);;1H2/q;+2;/p-2
InChIKeyJMWHUNDRKJYXKO-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-AM-1-P: Compound Identity and Biochemical Profile


D-Mannitol, 2,5-anhydro-, 1-(dihydrogen phosphate) (synonyms: 2,5-anhydro-D-mannitol-1-phosphate, 2,5-AHMP, CAS 52011-52-6) is a synthetic phosphorylated monosaccharide derivative classified as a mannitol phosphate [1]. It is the primary intracellular metabolite of the fructose analogue 2,5-anhydro-D-mannitol (2,5-AM), formed via phosphorylation by fructokinase or hexokinase in hepatocytes [2]. The compound exists commercially as a barium salt hydrate (C₆H₁₃BaO₉P·xH₂O, MW ~397.46 for the barium salt), presenting as a white to pale yellow solid with slight water solubility requiring heating and sonication, and is typically stored at −20°C . As a non-metabolizable fructose-1-phosphate mimetic, 2,5-AM-1-P functions as a multi-target inhibitor of hepatic glycogenolysis and gluconeogenesis, making it a specialized biochemical reagent for carbohydrate metabolism research rather than a commodity sugar phosphate [2].

Why 2,5-AM-1-P Cannot Be Substituted


2,5-Anhydro-D-mannitol-1-phosphate occupies a unique biochemical niche that precludes simple substitution. Unlike the endogenous ligand fructose-1-phosphate (Fru-1-P), 2,5-AM-1-P is not a gluconeogenic substrate, meaning it inhibits glycogenolysis without confounding the experimental readout through de novo glucose synthesis [1]. Critically, substitution with the compound's own downstream metabolite—2,5-anhydro-D-mannitol-1,6-bisphosphate—produces functionally opposite effects on key regulatory enzymes: the monophosphate inhibits glycogen phosphorylase and phosphoglucomutase, whereas the bisphosphate either has negligible inhibitory activity or functions as an allosteric activator [2]. Furthermore, 2,5-AM-1-P activates pyruvate kinase more effectively than the natural ligand Fru-1-P, a differential that cannot be replicated using the endogenous phosphate ester [3]. These divergent, concentration-dependent, and phosphorylation-state-specific effects mean that generic sugar phosphates or even the bisphosphate derivative of the same scaffold cannot functionally substitute for 2,5-AM-1-P in mechanistic enzymology or metabolic flux studies.

2,5-AM-1-P Comparative Evidence Guide


Glycogen Phosphorylase a Inhibition

2,5-Anhydro-D-mannitol-1-phosphate inhibits rat liver glycogen phosphorylase a with an apparent Ki of 0.66 ± 0.09 mM, whereas 2,5-anhydro-D-mannitol-1,6-bisphosphate has negligible inhibitory effect on the same enzyme under identical assay conditions [1]. This represents a functional divergence of at least one order of magnitude in apparent affinity between the mono- and bisphosphorylated forms of the same scaffold. A separate study using isolated rat hepatocytes confirmed 2,5-AM-1-P-mediated phosphorylase a inhibition with a Ki of 2.4 mM, accompanied by intracellular accumulation of the metabolite to 9.2 µmol/g wet weight, directly correlating metabolite levels with the locus of glycogenolysis inhibition [2].

Glycogenolysis Phosphorylase inhibition Hepatic glucose output

Phosphoglucomutase: Inhibitor vs Activator Effects

Rat liver phosphoglucomutase is inhibited by 2,5-anhydro-D-mannitol-1-phosphate with an apparent Ki of 2.8 ± 0.2 mM, whereas 2,5-anhydro-D-mannitol-1,6-bisphosphate acts as an alternative activator of the same enzyme with an apparent Kα of 7.0 ± 0.5 µM [1]. This represents a complete functional inversion—from inhibitor to activator—determined solely by the phosphorylation state at the 6-position, with the bisphosphate exhibiting approximately 400-fold higher apparent affinity but with opposite regulatory polarity.

Phosphoglucomutase Glycogen metabolism Enzyme regulation

Pyruvate Kinase Activation: 2,5-AM-1-P vs Fructose-1-P

2,5-Anhydromannitol-1-phosphate stimulates rat liver pyruvate kinase more effectively than the natural ligand fructose-1-phosphate under identical experimental conditions [1]. While the study reports the qualitative superiority of 2,5-AM-1-P over Fru-1-P without providing a numerical fold-difference in the abstract, the finding is corroborated by the observation that 2,5-anhydroglucitol-1,6-P2—a closely related structural analog—is characterized as a weak activator in the same experimental system, further underscoring the specificity of the 2,5-AM-1-P scaffold for pyruvate kinase potentiation [1].

Pyruvate kinase Glycolysis activation Allosteric regulation

PFK-1 Substrate Kinetics and Metabolic Trapping

Rat liver phosphofructokinase-1 (PFK-1) phosphorylates 2,5-anhydromannitol-1-P to the 1,6-bisphosphate at a rate that is less than that for its natural substrate fructose-6-phosphate, although the reaction is stimulated by fructose-2,6-P2 [1]. This reduced catalytic efficiency toward 2,5-AM-1-P compared with Fru-6-P explains the sustained intracellular accumulation of the monophosphate form (up to 9.2 µmol/g wet weight in hepatocytes [2]) and contributes to the compound's unique metabolic trapping phenotype: the monophosphate persists long enough to exert its multi-enzyme inhibitory effects before being converted to the functionally distinct bisphosphate.

Phosphofructokinase-1 Substrate kinetics Metabolic trapping

Non-Gluconeogenic Substrate for Glycogenolysis Studies

Unlike fructose, which is both a glycogenolysis inhibitor (via fructose-1-phosphate accumulation) and a gluconeogenic substrate (thereby confounding glucose output measurements), the fructose analogue 2,5-anhydro-D-mannitol is avidly phosphorylated to 2,5-AM-1-P and traps inorganic phosphate (Pi), but is categorically not a gluconeogenic substrate [1]. In perfused rat liver, administration of 2,5-AM (3.8 mM) caused a precipitous drop in both glycogenolytic glucose output and the 31P-NMR Pi signal, while the phosphomonoester signal rose almost entirely as 2,5-AM-1-P, confirming that the inhibition of glycogenolysis can be attributed exclusively to phosphorylase a competition and Pi depletion without confounding gluconeogenic glucose production [1]. This contrasts with fructose, where the dual role as inhibitor and substrate complicates data interpretation [1].

Gluconeogenesis Glycogenolysis assay Phosphate trapping

In Vivo Hypoglycemic Efficacy in Diabetic Models

2,5-Anhydro-D-mannitol (the metabolic precursor of 2,5-AM-1-P) administered at 100–200 mg/kg decreased blood glucose by 17–58% across fasting mice, rats, streptozotocin-diabetic mice, and genetically diabetic db/db mice [1]. The hypoglycemic effect is mechanistically attributed to the intracellular formation of 2,5-AM-1-P, which inhibits glycogen phosphorylase (Ki = 0.66 mM) and phosphoglucomutase (Ki = 2.8 mM), while the 1,6-bisphosphate metabolite concurrently activates pyruvate kinase (Kα = 9.5 µM) and inhibits fructose-1,6-bisphosphatase (Ki = 3.6 µM), creating a coordinated shift away from hepatic glucose production toward glycolysis [1]. In db/db mice specifically, 2,5-AM completely reversed hyperglycemia, an effect linked to the suppression of elevated hepatic gluconeogenic enzyme activities (glucose-6-phosphatase and fructose-1,6-diphosphatase) [2]. Note: these in vivo data are for the parent compound 2,5-AM, whose pharmacological effects are mediated through its intracellular conversion to 2,5-AM-1-P and 2,5-AM-1,6-P2.

Hypoglycemic agent Diabetes model In vivo efficacy

2,5-AM-1-P Research and Application Scenarios


Hereditary Fructose Intolerance (HFI) Disease Modeling

2,5-Anhydro-D-mannitol and its phosphorylated metabolites produce a biochemical state that closely mimics hereditary fructose intolerance (HFI), characterized by phosphate trapping, ATP depletion, and inhibition of glycogenolysis [1]. Because 2,5-AM is not a gluconeogenic substrate—unlike fructose itself—it provides a cleaner experimental model for studying HFI pathophysiology without the confounding variable of concurrent gluconeogenic glucose production [2]. The accumulation of 2,5-AM-1-P to 9.2 µmol/g wet weight in hepatocytes and its inhibition of glycogen phosphorylase a (Ki = 0.66–2.4 mM) recapitulate the metabolic crisis observed in HFI patients following fructose ingestion [1].

Hepatic Glycogenolysis vs Gluconeogenesis Flux Studies

For metabolic flux studies where it is essential to distinguish between glycogenolytic and gluconeogenic contributions to hepatic glucose output, 2,5-AM-derived phosphates offer a decisive advantage. The 31P-NMR study by Bruynseels et al. (1999) demonstrated that 2,5-AM administration causes glycogenolytic glucose output to drop precipitously while the phosphomonoester signal rises almost entirely as 2,5-AM-1-P, with no confounding contribution from gluconeogenesis [2]. This contrasts with fructose, which simultaneously inhibits glycogenolysis while serving as a gluconeogenic substrate, rendering it unsuitable for clean mechanistic dissection [2].

Monophosphate vs Bisphosphate Effects on Key Enzymes

The functional opposition between 2,5-AM-1-P and 2,5-AM-1,6-P2 across multiple regulatory enzymes makes this compound pair uniquely valuable for studying phosphorylation-state-dependent metabolic regulation. Specifically, 2,5-AM-1-P inhibits glycogen phosphorylase (Ki = 0.66 mM) and phosphoglucomutase (Ki = 2.8 mM), whereas 2,5-AM-1,6-P2 activates phosphoglucomutase (Kα = 7.0 µM), activates pyruvate kinase (Kα = 9.5 µM), and inhibits fructose-1,6-bisphosphatase (Ki = 3.6 µM) [3]. A researcher can use the monophosphate to selectively inhibit glycogenolytic enzymes while using the bisphosphate to drive glycolysis, enabling precise dissection of metabolic node regulation that is not achievable with any single endogenous metabolite.

GLUT5-Dependent Fructose Metabolism and Anti-Cancer Strategies

The parent compound 2,5-AM is a competitive inhibitor of fructose uptake via GLUT5 (Ki ≈ 12.6 mM, comparable to fructose at Ki ≈ 15 mM), and its phosphorylated metabolites disrupt glycolytic and gluconeogenic flux in fructose-dependent cancer cells [4]. Patent US20180133192 describes the use of 2,5-AM and its derivatives (including 1-position-substituted analogs) as anti-cancer agents, particularly for acute myeloid leukemia (AML) and pancreatic cancer, with demonstrated in vivo efficacy alone and in combination with cytarabine (Ara-C) in AML mouse models [4]. For researchers developing GLUT5-targeted therapeutics or studying fructose-dependent tumor metabolism, 2,5-AM-1-P represents the active intracellular effector molecule whose accumulation underpins the anti-cancer metabolic disruption.

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